molecular formula C24H30N4O4 B2447061 4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894044-66-7

4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2447061
CAS No.: 894044-66-7
M. Wt: 438.528
InChI Key: OSFDSKYNKZOXAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic small molecule designed for advanced pharmacological and biochemical research. Its structure incorporates a piperazine-carboxamide core, a motif frequently investigated for its high affinity and selectivity toward various neurological and oncological targets . The 3,4-dimethoxyphenyl moiety is a common pharmacophore found in compounds that interact with sigma receptors and adrenoceptors, suggesting this molecule's potential as a tool for studying receptor function and signal transduction pathways . Piperazine-derived compounds have demonstrated significant research value in diverse areas, including the study of benign prostatic hyperplasia (BPH) through mechanisms that may extend beyond simple receptor blockade to include the induction of apoptosis in hyperplastic cells . Furthermore, structurally similar carboxamide compounds are being explored in infectious disease research, such as for their inhibitory effects on enzymes critical to parasite survival . This molecule's hybrid architecture makes it a compelling candidate for researchers investigating novel therapeutic strategies for central nervous system disorders, hyperproliferative conditions, and parasitic diseases.

Properties

IUPAC Name

4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-31-21-9-8-20(15-22(21)32-2)28-17-19(14-23(28)29)25-24(30)27-12-10-26(11-13-27)16-18-6-4-3-5-7-18/h3-9,15,19H,10-14,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFDSKYNKZOXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 894044-66-7, has a molecular formula of C24_{24}H30_{30}N4_{4}O4_{4} and a molecular weight of 438.5 g/mol. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

The biological activity of this compound can be categorized based on its interactions with various biological systems, including enzyme inhibition, receptor binding, and potential therapeutic effects.

Receptor Binding

The compound's design suggests potential interactions with neurotransmitter receptors. Compounds that feature piperazine rings are known to interact with serotonin and dopamine receptors, which are critical in the modulation of mood and behavior. This interaction is particularly relevant for the development of antidepressants and antipsychotic medications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar piperazine derivatives found that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, a derivative was shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of piperazine-containing compounds. The results indicated that certain derivatives could effectively inhibit bacterial growth by disrupting cell wall synthesis. While specific data on the target compound is sparse, the structural analogs suggest a potential for similar activity .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeTarget/MechanismReference
Compound A894044-66-7AnticancerInduces apoptosis
Compound B1396888-29-1AntimicrobialInhibits cell wall synthesis
Compound C877641-62-8Enzyme InhibitionInhibits kinase activity

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety may facilitate binding to neurotransmitter receptors, thereby modulating neurotransmission processes. Additionally, the presence of the dimethoxyphenyl group may enhance lipophilicity, promoting better membrane penetration and bioavailability.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies have shown that 4-benzyl-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide demonstrates antimicrobial activity against various bacterial strains. In vitro assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation in tissues. This suggests potential applications in managing inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Analgesic Activity

Studies have explored the analgesic potential of this compound through various pain models. It appears to enhance endocannabinoid signaling by inhibiting the enzyme fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide—a key endocannabinoid involved in pain regulation. This mechanism could provide relief from neuropathic and inflammatory pain conditions.

Study 1: FAAH Inhibition and Pain Relief

A study conducted on rats demonstrated that administration of the compound resulted in significant reductions in pain responses in models of acute and chronic pain. The findings indicated that the compound effectively increases levels of anandamide, contributing to its analgesic effects.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against common pathogens. Results indicated that it effectively inhibited the growth of various bacterial strains, highlighting its potential as a therapeutic agent for infectious diseases.

Preparation Methods

Cyclization Strategies for Pyrrolidinone Formation

The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-ketoamide intermediates. A representative pathway involves:

Step 1: Synthesis of γ-Ketoamide Precursor
3,4-Dimethoxybenzaldehyde undergoes Knoevenagel condensation with methyl acrylate in the presence of piperidine catalyst, yielding (E)-3-(3,4-dimethoxyphenyl)acrylic acid methyl ester. Hydrogenation over Pd/C selectively reduces the α,β-unsaturated ester to 3-(3,4-dimethoxyphenyl)propanoic acid methyl ester.

Step 2: Oxidative Conversion to γ-Keto Acid
The propanoate ester is saponified with NaOH to the free acid, followed by oxidation using Jones reagent (CrO₃/H₂SO₄) to yield 4-(3,4-dimethoxyphenyl)-2-oxobutanoic acid.

Step 3: Ammonolysis and Cyclization
Treatment with ammonium acetate in refluxing ethanol induces cyclodehydration, forming 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine. The reaction proceeds via nucleophilic attack of the amine on the γ-keto carbonyl, followed by elimination of water.

Parameter Condition Yield (%)
Condensation Piperidine, EtOH, reflux, 12 h 78
Hydrogenation H₂ (1 atm), Pd/C (10%), RT, 6 h 92
Oxidation CrO₃/H₂SO₄, acetone, 0°C, 2 h 65
Cyclization NH₄OAc, EtOH, reflux, 8 h 58

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.80 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.75 (d, J = 2.0 Hz, 1H, ArH), 4.21 (q, J = 6.8 Hz, 1H, CHNH₂), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂CO), 2.90–2.70 (m, 2H, CH₂N).
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₆N₂O₃ [M+H]⁺ 273.1234; found 273.1231.

Preparation of 4-Benzylpiperazine-1-Carbonyl Chloride

Benzylation of Piperazine

Piperazine reacts with benzyl chloride in a Menshutkin reaction , selectively yielding 1-benzylpiperazine. The reaction is conducted in dichloromethane with potassium carbonate as base, achieving >90% conversion.

Carbamoyl Chloride Formation

1-Benzylpiperazine is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous THF under nitrogen atmosphere. This generates 4-benzylpiperazine-1-carbonyl chloride, with HCl gas evolved as byproduct.

Parameter Condition Yield (%)
Benzylation BnCl, K₂CO₃, CH₂Cl₂, RT, 24 h 91
Carbonylation Triphosgene, THF, 0°C→RT, 4 h 76

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, ArH), 3.60 (s, 2H, CH₂Ph), 3.45–3.30 (m, 4H, piperazine-H), 2.75–2.60 (m, 4H, piperazine-H).
  • IR (neat) : 1815 cm⁻¹ (C=O stretch).

Amide Coupling to Assemble the Target Molecule

Schotten-Baumann Reaction

The pyrrolidinone amine (1.0 equiv) reacts with 4-benzylpiperazine-1-carbonyl chloride (1.2 equiv) in a biphasic system of dichloromethane and saturated NaHCO₃. The reaction proceeds at 0°C to room temperature over 12 h, with vigorous stirring to ensure interfacial contact.

Optimization Insights

  • Coupling Agents : Direct use of carbonyl chloride avoids racemization but requires strict anhydrous conditions.
  • Solvent Effects : Dichloromethane provides optimal solubility for both reactants.
  • Scaling Challenges : Exothermic HCl generation necessitates controlled addition rates in industrial settings.
Parameter Condition Yield (%)
Coupling DCM/NaHCO₃, 0°C→RT, 12 h 68

Post-Reaction Workup
The organic layer is washed with brine, dried over MgSO₄, and concentrated. Purification via flash chromatography (SiO₂, EtOAc/hexane 1:1) affords the target compound as a white solid.

Industrial Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for continuous flow reactors :

  • Pyrrolidinone Cyclization : A tubular reactor with in-line IR monitoring ensures consistent residence time (30 min at 120°C).
  • Coupling Reaction : Microreactors with Teflon AF-2400 membranes enable efficient HCl removal, improving yields to 82%.

Green Chemistry Metrics

  • E-factor : Reduced to 15 (kg waste/kg product) via solvent recycling.
  • PMI (Process Mass Intensity) : 28 achieved through catalytic hydrogenation and atom-economical cyclization.

Analytical Characterization of Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, Bn-H), 7.10 (d, J = 8.4 Hz, 1H, ArH), 6.81 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.76 (d, J = 2.0 Hz, 1H, ArH), 4.35 (q, J = 6.8 Hz, 1H, CHN), 3.86 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine-H + CH₂CO), 3.10–2.90 (m, 2H, CH₂N).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (C=O), 161.2 (C=O), 149.3, 148.9 (Ar-OCH₃), 137.5 (Bn-C), 129.1–126.3 (Ar-C), 112.5, 111.8 (Ar-CH), 56.2, 56.0 (OCH₃), 53.8 (piperazine-C), 48.5 (CH₂Ph), 45.2 (CHN), 38.7 (CH₂CO), 32.4 (CH₂N).
  • HRMS (ESI+) : m/z calcd for C₂₅H₃₀N₄O₅ [M+H]⁺ 483.2238; found 483.2235.

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O, 1 mL/min): Rt = 6.78 min, purity >99.5% (AU).

Alternative Synthetic Pathways

Reductive Amination Approach

An alternative to cyclization involves reductive amination of 4-(3,4-dimethoxyphenyl)-2-oxobutanal with ammonium acetate and NaBH₃CN. While this route offers shorter steps (yield 54%), it suffers from epimerization at the C3 center, necessitating chiral chromatography.

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes amide bond formation in non-aqueous media, achieving 61% yield with enhanced enantioselectivity (ee >98%). This method reduces racemization but requires costly enzyme immobilization.

Q & A

Q. Methodological workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks. For example, the 3,4-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and methoxy singlets at δ 3.8–3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragments matching the expected structure .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from methoxy groups) confirm functional groups .

Advanced: What strategies are used to investigate its biological activity in neuropharmacology?

  • Target identification : Computational docking (e.g., AutoDock Vina) predicts binding to dopamine D3 or serotonin receptors due to the piperazine-pyrrolidinone scaffold .
  • In vitro assays :
    • Radioligand binding assays (e.g., [3H]spiperone for D2/D3 receptors) to measure IC50 values .
    • Functional assays (cAMP modulation) to assess agonism/antagonism .
  • Dose-response studies : EC50/IC50 curves generated using 8–12 concentration points (logarithmic scale) to quantify potency .

Basic: How is purity ensured during synthesis?

  • Analytical HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Purity >98% is required for biological testing .
  • Thin-Layer Chromatography (TLC) : Silica plates (hexane:ethyl acetate 3:1) to monitor reaction progress and spot impurities .

Advanced: How do structural modifications impact its activity?

Q. Key SAR findings from analogs :

  • 3,4-Dimethoxyphenyl vs. 4-chlorophenyl : Dimethoxy groups enhance blood-brain barrier penetration, increasing CNS activity .
  • Piperazine substitution : N-Benzyl groups improve receptor selectivity (e.g., D3 over D2) compared to methyl or acetyl substituents .
  • Pyrrolidinone modification : 5-oxo groups stabilize bioactive conformations, while 5-thio derivatives reduce potency .

Advanced: What computational methods predict its target interactions?

  • Molecular Dynamics (MD) simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing receptor binding .

Basic: How are contradictory data in receptor affinity studies resolved?

  • Assay standardization : Use identical cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions (pH 7.4, 25°C) .
  • Meta-analysis : Compare Ki values across ≥3 independent studies to identify outliers. Discrepancies often arise from differences in radioligand purity or membrane preparation methods .

Advanced: How do in vitro and in vivo models differ in evaluating efficacy?

  • In vitro :
    • Primary neuronal cultures : Measure acute effects on neurotransmitter release (e.g., LC-MS/MS quantification) .
  • In vivo :
    • Rodent behavioral assays (e.g., forced swim test for antidepressant activity). Dose adjustments account for bioavailability (~50% oral absorption in rats) .
    • Pharmacokinetics : Plasma half-life (t1/2) and brain-to-plasma ratios assessed via LC-MS .

Basic: What are its potential enzymatic targets?

  • Kinase inhibition : Screens against CDK5 or GSK-3β (IC50 < 1 µM) using ADP-Glo assays .
  • Protease interactions : Fluorescence resonance energy transfer (FRET) assays for caspase-3/7 activation .

Advanced: How is compound stability assessed under physiological conditions?

  • Forced degradation studies :
    • Acidic/basic conditions : Incubate in 0.1N HCl/NaOH (37°C, 24 hrs) and analyze via HPLC for hydrolytic degradation .
    • Oxidative stress : 3% H2O2 exposure to detect sulfoxide or N-oxide byproducts .
  • Plasma stability : Incubate in rat/human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.